5-Benzylfuran-2-carboxylic acid;hydrazine
Description
5-Benzylfuran-2-carboxylic acid;hydrazine is a compound that belongs to the class of benzofuran derivatives. . The compound consists of a benzofuran ring with a benzyl group at the 5-position and a carboxylic acid group at the 2-position, along with a hydrazine moiety.
Properties
IUPAC Name |
5-benzylfuran-2-carboxylic acid;hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3.H4N2/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9;1-2/h1-7H,8H2,(H,13,14);1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXFRDCSBLTMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O.NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylfuran-2-carboxylic acid;hydrazine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the intramolecular cyclization of o-hydroxyaryl ketones or the Wittig reaction followed by cyclization.
Introduction of Benzyl Group: The benzyl group can be introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Hydrazine Addition: The final step involves the addition of hydrazine to the carboxylic acid group to form the hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzylfuran-2-carboxylic acid;hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrazones or amines.
Substitution: Substitution reactions can occur at the benzyl or furan ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5-Benzylfuran-2-carboxylic acid;hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Benzylfuran-2-carboxylic acid;hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a benzofuran ring structure.
5-Benzylfuran-2-carboxylic acid: Similar compound without the hydrazine moiety.
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
Uniqueness
5-Benzylfuran-2-carboxylic acid;hydrazine is unique due to the presence of both the benzyl group and the hydrazine moiety, which confer distinct chemical and biological properties.
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